

HPLC-MS analysis method for detecting Mevalonic acid.

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Compound of Interest		
Compound Name:	Mevalonic acid lithium salt	
Cat. No.:	B6268185	Get Quote

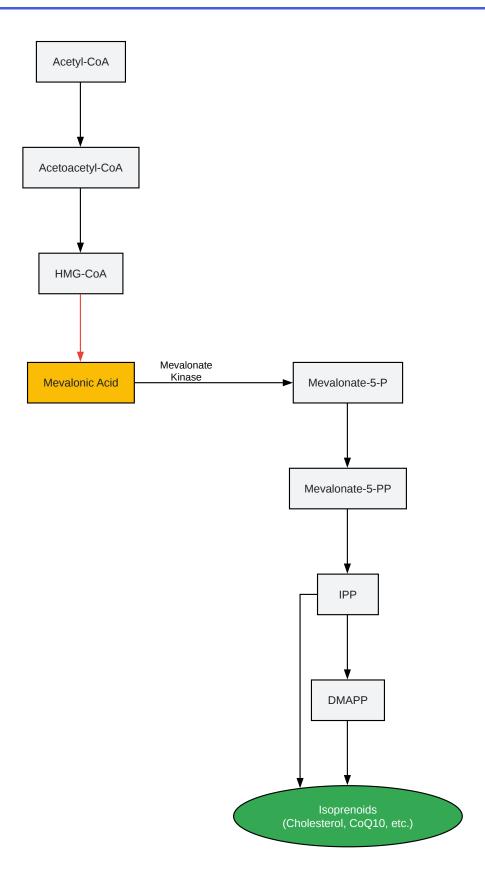
An HPLC-MS/MS method for the sensitive and selective quantification of mevalonic acid (MVA) in biological matrices is a critical tool for researchers in drug development and metabolic studies. MVA is a key intermediate in the mevalonate pathway, which is responsible for the synthesis of cholesterol and a variety of non-sterol isoprenoids essential for cellular function.[1] [2] The enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to MVA, is the rate-limiting step in this pathway and the primary target of statin drugs.[1][3][4] Consequently, measuring MVA levels provides a direct biomarker for the activity of HMG-CoA reductase and the efficacy of statin therapy.[4][5]

This application note provides a detailed protocol for the analysis of mevalonic acid in human plasma or serum using a robust HPLC-MS/MS method. The procedure involves the conversion of MVA to its more chromatographically amenable form, mevalonolactone (MVAL), followed by solid-phase extraction and detection by tandem mass spectrometry.

Mevalonate Signaling Pathway

The mevalonate pathway is a fundamental metabolic route beginning with Acetyl-CoA. Two molecules of Acetyl-CoA are condensed to form acetoacetyl-CoA, which is then converted to HMG-CoA.[1] The key regulatory step is the reduction of HMG-CoA to mevalonic acid, catalyzed by HMG-CoA reductase.[1][6] MVA is subsequently phosphorylated and decarboxylated to produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).[1] These five-carbon units are the foundational building blocks for a vast array of isoprenoids, including cholesterol, coenzyme Q10, and steroid hormones.[1][7]





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Caption: The Mevalonate Biosynthesis Pathway.



Data Summary

The described HPLC-MS/MS methods have been validated across several studies, demonstrating high sensitivity, accuracy, and precision for the quantification of mevalonic acid in various biological matrices. Key performance characteristics are summarized below.

Table 1: Method Performance Characteristics

Parameter	Reported Value	Matrix	Reference
Linearity Range	0.5 - 50.0 ng/mL	Human Plasma	[8][9][10]
	2.5 - 250 ng/mL	Plasma	[11][12]
	50 - 1000 ng/mL	Human Plasma	[13]
Lower Limit of Quantitation (LLOQ)	0.1 ng/mL	Serum	[5]
	0.2 ng/mL	Human Plasma	[10]
	0.5 ng/mL	Plasma/Serum	[2][8][9]
Limit of Detection (LOD)	0.1 ng/mL	Serum	[5]
	0.97 ng/mL	Human Plasma	[13]
Intra-Assay Precision (%CV)	2.2% - 2.6%	Serum	[5]
Inter-Assay Precision (%CV)	9.0%	Serum	[5]
Extraction Recovery	>85%	Plasma	[2][13]

| | 98 ± 8% | Serum |[5] |

Experimental Protocol

This protocol outlines the procedure for the extraction and quantification of mevalonic acid from human plasma. The method involves acidification to form mevalonolactone (MVAL), solid-



phase extraction (SPE) for cleanup, and analysis by LC-MS/MS in positive ion mode.

Materials and Reagents

- Mevalonic acid standard
- Deuterated mevalonic acid (e.g., MVA-D7) as internal standard (IS)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Ammonium formate
- Formic acid or Hydrochloric acid (HCl)
- Human plasma (EDTA or heparin)
- Solid-Phase Extraction (SPE) cartridges
- · Standard laboratory glassware and pipettes
- Vortex mixer
- Centrifuge
- Sample evaporator (e.g., nitrogen stream)

Standard and Quality Control (QC) Sample Preparation

- Stock Solutions: Prepare stock solutions of MVA and the deuterated internal standard (IS) in methanol at a concentration of 1 mg/mL.
- Working Solutions: Prepare serial dilutions of the MVA stock solution to create working standards for the calibration curve (e.g., ranging from 0.5 to 50 ng/mL).



 Spiking: Spike blank human plasma with the appropriate MVA working solutions to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation Protocol

- Thaw: Thaw plasma samples, calibration standards, and QC samples on ice.
- Aliquot: Pipette 500 μL of each sample into a clean glass tube.
- Add Internal Standard: Add the internal standard (e.g., 100 μL of 200 ng/mL MVA-D7) to all tubes except for the blank matrix samples. Vortex briefly.[13]
- Acidification (Lactonization): Add 1 mL of 0.1 N HCl to each tube to facilitate the conversion of MVA to MVAL. Vortex and let the samples stand for 30 minutes.[11][12][13]
- SPE Cartridge Conditioning: Condition the SPE cartridges by washing sequentially with 1 mL of methanol followed by 1 mL of 0.1 N HCI.[13]
- Sample Loading: Load the entire acidified sample solution onto the preconditioned SPE cartridge.
- Washing: Wash the cartridge with 1 mL of 0.1 N HCl, followed by 1 mL of water to remove interferences.[13]
- Elution: Elute the analyte (MVAL) from the cartridge using 1-2 mL of methanol into a clean collection tube.[13]
- Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitution: Reconstitute the dried residue in 100-200 μL of the initial mobile phase (e.g., 15% methanol in buffered water). Vortex to ensure complete dissolution.
- Transfer: Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.



HPLC-MS/MS Method

Table 2: HPLC Parameters

Parameter	Condition
HPLC System	Agilent 1290 or equivalent
Column	Luna PFP (e.g., 100 x 2.0 mm, 3 μm) or equivalent[4][5]
Mobile Phase A	5 mM Ammonium Formate in water, pH 2.5 (with formic acid)[4][5]
Mobile Phase B	Methanol[4][5]
Flow Rate	0.4 - 0.5 mL/min[4]
Gradient	Start with 15% B, increase to 95% B, hold, then return to initial conditions
Injection Volume	10 μL
Column Temperature	40°C

| Total Run Time | ~5 minutes[4] |

Table 3: Mass Spectrometry Parameters



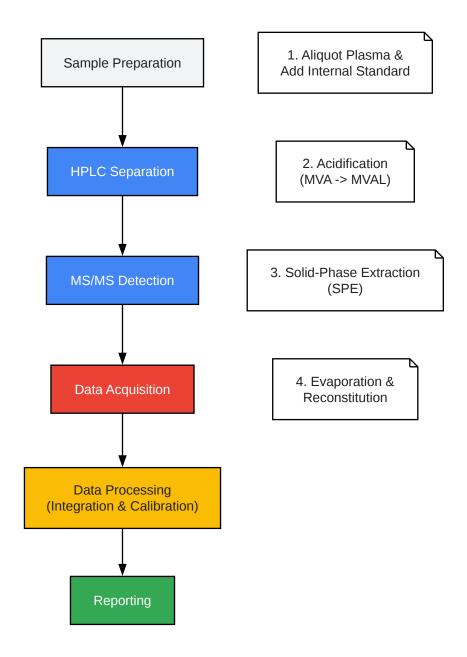
Parameter	Condition
Mass Spectrometer	API 5000 or equivalent triple quadrupole[4][5]
Ionization Source	Electrospray Ionization (ESI), Positive Mode[4] [5]
Ion Spray Voltage	~5500 V
Source Temperature	~500°C
Collision Gas	Nitrogen
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	
Mevalonolactone (MVAL)	Q1: 131.1 m/z -> Q3: 113.1 m/z (Quantifier), 69.1 m/z (Qualifier)[4]

| MVAL-D7 (IS) | Q1: 138.1 m/z -> Q3: 120.1 m/z (or other appropriate fragment) |

Experimental Workflow

The overall analytical process, from sample receipt to final data reporting, follows a structured workflow to ensure consistency and accuracy.





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Caption: HPLC-MS/MS analysis workflow for Mevalonic Acid.

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Methodological & Application





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